Cyclobutanecarbonyl chloride, 1-butyl-

Description

Overview of Cyclobutane (B1203170) Derivatives in Stereoselective Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis, prized for their inherent ring strain, which can be harnessed as a driving force for a variety of chemical transformations. nih.govresearchgate.net The unique, puckered three-dimensional structure of the cyclobutane ring provides a rigid scaffold that can be used to control stereochemistry in complex molecules. nih.gov The development of stereoselective methods for the synthesis of substituted cyclobutanes, such as [2+2] cycloadditions, has been a significant area of research, enabling access to a wide array of chiral molecules. nih.gov These strained carbocyclic systems are not merely synthetic curiosities; they are found in a number of natural products and biologically active compounds, further highlighting their importance. rsc.orgrsc.org The ability to functionalize the cyclobutane ring in a stereocontrolled manner allows for its use as a versatile intermediate in the synthesis of more complex targets, including those with applications in medicinal chemistry. nih.govlifechemicals.com

Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as synthetic intermediates. wikipedia.orgorganicchemistrytutor.com The high electrophilicity of the carbonyl carbon, a result of the inductive effect of both the oxygen and chlorine atoms, renders acyl chlorides susceptible to attack by a wide range of nucleophiles. libretexts.orgchemguide.co.uk This reactivity allows for the efficient conversion of acyl chlorides into a variety of other functional groups, including esters, amides, and ketones. pressbooks.pubchemistrysteps.com The reaction of an acyl chloride with a nucleophile typically proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com Common reagents used to prepare acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which provide a reliable means of accessing these versatile synthetic precursors. wikipedia.orgorganicchemistrytutor.com

Unique Synthetic Opportunities Presented by the 1-Butyl Substituent

The presence of a butyl group at the 1-position of cyclobutanecarbonyl chloride introduces several key features that influence its synthetic utility. The butyl group is a non-polar, sterically demanding alkyl substituent. wikipedia.org Its bulkiness can exert significant steric hindrance around the reactive acyl chloride moiety, potentially modulating its reactivity towards nucleophiles. wikipedia.org This steric congestion can be exploited to achieve selectivity in certain reactions, favoring attack by smaller nucleophiles or directing the approach of reagents from a less hindered face of the molecule.

Historical Trajectory and Evolution of Research on Substituted Cyclobutanecarbonyl Chlorides

The study of cyclobutane chemistry has a long history, with early investigations focusing on the synthesis and understanding the properties of this strained ring system. wikipedia.orgokstate.edu The development of methods for the synthesis of cyclobutanecarboxylic acids, often precursors to their corresponding acyl chlorides, has been a key area of research. chemicalbook.com While the synthesis of the parent cyclobutanecarbonyl chloride is well-established, the exploration of substituted derivatives has evolved with the broader advancements in organic synthesis.

Research into substituted cyclobutanes has often been driven by their potential applications in medicinal chemistry and materials science. nih.govmit.edu The introduction of substituents onto the cyclobutane ring allows for the fine-tuning of its physical and biological properties. While specific research on 1-butylcyclobutanecarbonyl chloride is not extensively documented, its conceptual development lies at the confluence of established principles in cyclobutane synthesis and the chemistry of acyl chlorides. The synthesis of related compounds, such as 1,1-cyclobutanedicarboxylic acid, provides a foundation for the potential preparation of 1-substituted derivatives. researchgate.net

Current Research Landscape and Gaps in Understanding for 1-Butylcyclobutanecarbonyl Chloride

The current research landscape for cyclobutane derivatives is vibrant, with a focus on developing new stereoselective synthetic methods and exploring their applications in various fields. nih.govnih.gov There is a growing interest in the synthesis of multi-substituted cyclobutanes, including those with quaternary centers, due to their potential to create complex and biologically active molecules. acs.orgnih.govnih.gov

However, a significant gap in the literature exists specifically for 1-butylcyclobutanecarbonyl chloride. There is a lack of detailed studies on its synthesis, reactivity, and potential applications. This presents an opportunity for future research to explore the following areas:

Development of efficient and stereoselective synthetic routes to 1-butylcyclobutanecarbonyl chloride and related 1-alkyl derivatives.

Systematic investigation of its reactivity with a range of nucleophiles to understand the steric and electronic effects of the 1-butyl group.

Exploration of its utility as a building block in the synthesis of novel complex molecules, including potential pharmaceutical and agrochemical candidates.

Computational studies to model its conformational preferences and predict its reactivity.

Addressing these gaps in understanding will not only contribute to the fundamental knowledge of cyclobutane chemistry but also potentially unlock new synthetic pathways and molecular designs.

Data Tables

Table 1: General Properties of Related Acyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Acetyl chloride | C₂H₃ClO | 78.50 | 51-52 |

| Propionyl chloride | C₃H₅ClO | 92.52 | 80 |

| Butyryl chloride | C₄H₇ClO | 106.55 | 102 |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | 92 |

| Pivaloyl chloride | C₅H₉ClO | 120.58 | 105-106 |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | 119 |

| Cyclobutanecarbonyl chloride | C₅H₇ClO | 118.56 | 143 |

Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Chemical Formula | Byproducts | Notes |

| Thionyl chloride | SOCl₂ | SO₂, HCl | A common and effective reagent. Byproducts are gaseous, which simplifies purification. organicchemistrytutor.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | A milder reagent than thionyl chloride, often used for sensitive substrates. wikipedia.org |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Less commonly used than thionyl chloride or oxalyl chloride. |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | A strong chlorinating agent. |

Properties

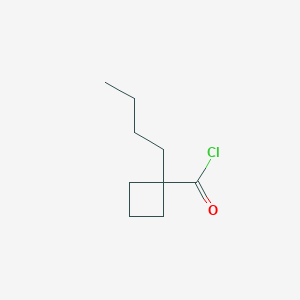

Molecular Formula |

C9H15ClO |

|---|---|

Molecular Weight |

174.67 g/mol |

IUPAC Name |

1-butylcyclobutane-1-carbonyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3 |

InChI Key |

UIULZLFFHHPJFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylcyclobutanecarbonyl Chloride and Its Precursors

Synthesis of 1-Butylcyclobutanecarboxylic Acid Analogues

The core challenge in synthesizing 1-butylcyclobutanecarboxylic acid lies in the controlled construction of the 1,1-disubstituted cyclobutane (B1203170) scaffold. This is typically achieved by first creating a cyclobutane ring with appropriate functional groups that facilitate the introduction of the butyl and carboxyl moieties.

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and widely used methods for constructing four-membered rings. kib.ac.cnnih.gov These reactions involve the union of two unsaturated molecules (e.g., alkenes, ketenes, or allenes) to form a cyclic product.

The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes. organic-chemistry.orgnih.gov Strategies for generating 1-butylcyclobutane scaffolds often employ a Lewis acid-promoted cycloaddition of alkenes with allenoates or ketenes. kib.ac.cnresearchgate.netnih.govacs.org For instance, the reaction of 1-hexene (B165129) (an alkene containing the required butyl group attached to a double bond) with an allenoate in the presence of a Lewis acid promoter can generate a cyclobutane ring bearing both a butyl group and an ester functionality, which can later be converted to a carboxylic acid. organic-chemistry.orgnih.gov

The choice of Lewis acid and reaction conditions is critical for achieving high yields and selectivity. Common Lewis acids include ethylaluminum dichloride (EtAlCl₂). organic-chemistry.org The reactivity of the components can be tuned; for example, phenyl 2,3-butadienoate often shows superior reactivity compared to simple alkyl esters. organic-chemistry.orgnih.gov This approach is valued for its operational simplicity and scalability. organic-chemistry.org

Table 1: Representative Conditions for Lewis Acid-Promoted [2+2] Cycloaddition

| Alkene | Allenoate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Hexene | Phenyl 2,3-butadienoate | EtAlCl₂ | Dichloromethane | 0 to 25 | Good to High |

| Styrene | Phenyl 2,3-butadienoate | EtAlCl₂ | Dichloromethane | 0 to 25 | ~90 |

This interactive table summarizes typical conditions for the [2+2] cycloaddition reaction to form substituted cyclobutane precursors. Data is representative of findings in the field. organic-chemistry.orgnih.gov

Beyond Lewis acid catalysis, cycloadditions can be induced by thermal or photochemical energy. organicreactions.orgresearchgate.net These methods provide alternative pathways for constructing the cyclobutane core and can offer different stereochemical outcomes, making them valuable for divergent synthesis.

Thermal [2+2] cycloadditions are often performed under high temperature and pressure. organicreactions.org They are particularly effective for the dimerization of fluorinated alkenes but can be applied to other systems. organicreactions.org A notable thermal approach involves the reaction between vinyl boronates and keteniminium salts generated in situ, which allows for the one-step preparation of borylated cyclobutanes that can be further functionalized. nih.govresearchgate.net

Photochemical [2+2] cycloadditions utilize visible or ultraviolet light to excite an alkene to a higher energy state, facilitating its reaction with another ground-state alkene. nih.govacs.orgacs.org This method is conceptually simple and avoids the need for metal catalysts or promoters. nih.gov The direct excitation of alkenes often requires high-energy UV light; however, the use of photosensitizers or visible-light photoredox catalysts allows the reaction to proceed under milder conditions with greater functional group tolerance. nih.govacs.org These reactions are pivotal in synthesizing complex natural products containing cyclobutane motifs. nih.gov

Table 2: Comparison of Photochemical and Thermal Cycloaddition Methods

| Feature | Photochemical Cycloaddition | Thermal Cycloaddition |

|---|---|---|

| Energy Source | UV or Visible Light | Heat |

| Mechanism | Often involves diradical intermediates | Often concerted (suprafacial-antarafacial) |

| Catalysis | Can be direct or use photosensitizers | Can be uncatalyzed or Lewis acid-catalyzed |

| Conditions | Often milder temperatures | Typically requires higher temperatures |

| Selectivity | Can provide unique stereoisomers | Governed by orbital symmetry rules |

This interactive table compares the key features of photochemical and thermal [2+2] cycloaddition reactions. organicreactions.orgnih.govacs.org

An alternative to building the ring with all substituents in place is to functionalize a pre-existing cyclobutane ring. nih.gov This approach is advantageous when suitable cyclobutane starting materials are readily available. A common strategy involves the alkylation of a cyclobutanone (B123998) derivative.

For example, a cyclobutanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with a butyl halide (e.g., 1-iodobutane) in an Sₙ2 reaction to attach the butyl group at the α-position. If the starting material is cyclobutanone, this would yield 2-butylcyclobutanone. To achieve a 1,1-disubstituted pattern, one might start with a cyclobutane already bearing a functional group, such as an ester, at the desired position for the butyl group introduction.

Another advanced strategy involves the strain-release functionalization of highly strained molecules like bicyclo[1.1.0]butanes. acs.org These methods can introduce multiple functional groups across the strained central bond, offering a pathway to highly substituted cyclobutanes. acs.orgorganic-chemistry.org

Once a 1-butylcyclobutane scaffold is obtained, a carboxyl group must be introduced to form 1-butylcyclobutanecarboxylic acid. The method for this step depends heavily on the functional groups present from the previous steps.

If the cycloaddition step yields an ester (e.g., from an allenoate reaction), the synthesis is straightforward: the ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Alternatively, if the precursor is a 1-butyl-1-halocyclobutane, a Grignard reagent can be formed by reacting it with magnesium metal. This organometallic intermediate can then be carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the target carboxylic acid.

Another route involves the decarboxylation of a dicarboxylic acid precursor. For instance, 1,1-cyclobutanedicarboxylic acid can be heated to induce decarboxylation, yielding cyclobutanecarboxylic acid. chemicalbook.com A similar principle could be applied to a 3-butyl-1,1-cyclobutanedicarboxylic acid to generate the desired product.

Cycloaddition Reactions for Substituted Cyclobutane Ring Formation

Conversion of 1-Butylcyclobutanecarboxylic Acid to the Acyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl). This is a standard transformation in organic synthesis, typically achieved using an inorganic acid chloride. chemguide.co.uk

The most common and efficient reagent for this purpose is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.orgyoutube.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion displaces this group. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk

Table 3: Common Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Conditions | Advantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Often neat or in an inert solvent (e.g., THF) | Gaseous byproducts simplify purification. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | With catalytic DMF in an inert solvent | Milder conditions, gaseous byproducts. |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Typically neat, cold | Vigorous reaction. |

This interactive table summarizes common reagents used for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.orgchemicalbook.com

Thionyl Chloride and Oxalyl Chloride Mediated Transformations

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, often accomplished using chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are effective for the synthesis of 1-butylcyclobutanecarbonyl chloride from its corresponding carboxylic acid.

Thionyl Chloride: The reaction of 1-butylcyclobutanecarboxylic acid with thionyl chloride provides 1-butylcyclobutanecarbonyl chloride. This reaction typically proceeds by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. The general mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane, and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. Similar to thionyl chloride, the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are volatile, facilitating product isolation.

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with heating. | SO₂, HCl | Byproducts are gaseous, simplifying workup. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, typically at room temperature. | CO₂, CO, HCl | Milder conditions compared to SOCl₂. Byproducts are gaseous. |

Alternative Halogenation Reagents and Reaction Conditions

While thionyl chloride and oxalyl chloride are the most common reagents for the synthesis of acyl chlorides, several other halogenating agents can also be employed. These alternatives may offer advantages in specific synthetic contexts, such as milder reaction conditions or different reactivity profiles.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. The reaction also produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. Due to its high reactivity, PCl₅ is effective but may not be suitable for substrates with sensitive functional groups.

Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a mild and efficient alternative for the conversion of carboxylic acids to acyl chlorides. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), in a suitable solvent like acetone. This method is advantageous for its operational simplicity and mild conditions.

Triphenylphosphine (B44618) Dichloride (Ph₃PCl₂): Prepared in situ from triphenylphosphine and a source of chlorine, triphenylphosphine dichloride can convert carboxylic acids to acyl chlorides. This reagent is particularly useful for acid-sensitive substrates. The reaction produces triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

| Reagent | Byproducts | Advantages |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | High reactivity. |

| Cyanuric Chloride | Dichlorohydroxy- or chlorodihydroxy-s-triazine | Mild conditions, operational simplicity. |

| Triphenylphosphine Dichloride (Ph₃PCl₂) | Triphenylphosphine oxide, HCl | Mild conditions, suitable for acid-sensitive substrates. |

Stereocontrolled Synthesis of Specific 1-Butylcyclobutanecarbonyl Chloride Isomers

The synthesis of specific stereoisomers of 1-butylcyclobutanecarbonyl chloride requires careful control over the stereochemistry during the formation of the cyclobutane ring and the subsequent conversion to the acyl chloride.

Enantioselective and Diastereoselective Approaches to 1-Butylcyclobutane Ring Formation

The construction of the chiral center at the C1 position of the cyclobutane ring is a critical step in the synthesis of enantiomerically pure 1-butylcyclobutanecarbonyl chloride. Various stereoselective methods can be employed to achieve this.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions are powerful methods for the construction of cyclobutane rings. The use of chiral catalysts or chiral auxiliaries on one of the alkene substrates can induce high levels of enantioselectivity or diastereoselectivity in the cycloadduct. For the synthesis of a precursor to 1-butylcyclobutanecarboxylic acid, a suitable ketene (B1206846) acetal (B89532) could be reacted with an appropriate alkene under chiral Lewis acid catalysis.

Ring Expansion Reactions: The stereoselective ring expansion of a substituted cyclopropylcarbinyl derivative can also lead to the formation of a chiral cyclobutane. The stereochemistry of the starting cyclopropane (B1198618) can be transferred to the resulting cyclobutane ring.

Asymmetric Alkylation: The enantioselective alkylation of a cyclobutanone derivative followed by further functional group manipulation can provide access to chiral 1-butylcyclobutanecarboxylic acid. Chiral auxiliaries or phase-transfer catalysts can be used to control the stereochemical outcome of the alkylation step.

Preservation and Inversion of Stereochemistry During Acyl Chloride Formation

The conversion of a chiral carboxylic acid to an acyl chloride must proceed with predictable stereochemical outcomes to ensure the enantiopurity of the final product. The mechanism of the chlorination reaction dictates whether the stereochemistry at the alpha-carbon is retained or inverted.

Retention of Configuration: Reactions that proceed through a mechanism where the nucleophile attacks from the same face as the leaving group (Sɴi mechanism) will result in retention of stereochemistry. The reaction of a chiral carboxylic acid with thionyl chloride in the absence of a nucleophilic solvent or catalyst often proceeds with retention of configuration. This is because the initially formed chlorosulfite intermediate collapses in a concerted fashion.

Inversion of Configuration: In the presence of a nucleophilic catalyst, such as pyridine (B92270), the reaction with thionyl chloride can proceed with inversion of configuration. The pyridine attacks the chlorosulfite intermediate, displacing the sulfur-containing group and forming a pyridinium (B92312) acyl intermediate. The chloride ion then attacks this intermediate from the backside, leading to inversion of the stereocenter. Similarly, the use of oxalyl chloride can also lead to inversion of configuration depending on the reaction conditions and the substrate.

It is crucial to carefully select the reagent and reaction conditions to achieve the desired stereochemical outcome when converting a chiral 1-butylcyclobutanecarboxylic acid to its corresponding acyl chloride.

Reactivity and Mechanistic Studies of 1 Butylcyclobutanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The mechanism proceeds through a two-step addition-elimination pathway. Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. The presence of the sterically demanding 1-butyl group and the strained cyclobutane (B1203170) ring can influence the reaction rates but does not fundamentally alter the reaction pathways.

Formation of Esters via Alcoholysis

The reaction of 1-butylcyclobutanecarbonyl chloride with alcohols, known as alcoholysis, provides a direct route to the corresponding esters. This reaction is typically rapid and exothermic, often carried out at low temperatures to control its rate. A base, such as pyridine (B92270) or triethylamine (B128534), is frequently added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is subsequently removed from the oxygen atom (now bearing a positive charge) by the base, yielding the final ester product and the hydrochloride salt of the base.

Table 1: Illustrative Examples of Ester Formation via Alcoholysis

| Entry | Alcohol (Nucleophile) | Base | Solvent | Product | Representative Yield |

| 1 | Methanol (B129727) | Pyridine | Dichloromethane (DCM) | Methyl 1-butylcyclobutanecarboxylate | >90% |

| 2 | Ethanol (B145695) | Triethylamine | Diethyl ether | Ethyl 1-butylcyclobutanecarboxylate | >90% |

| 3 | Isopropanol | Pyridine | Dichloromethane (DCM) | Isopropyl 1-butylcyclobutanecarboxylate | >85% |

| 4 | Phenol | Triethylamine | Tetrahydrofuran (B95107) (THF) | Phenyl 1-butylcyclobutanecarboxylate | >85% |

Note: The yields presented are representative for this class of reaction and are not based on experimentally verified results for this specific compound.

Amide Formation with Amines and Anilines

1-Butylcyclobutanecarbonyl chloride readily reacts with primary and secondary amines, as well as anilines, to form the corresponding amides. This transformation, often referred to as the Schotten-Baumann reaction, is a highly efficient and widely used method for creating amide bonds. fishersci.co.uk Similar to ester formation, the reaction typically requires at least two equivalents of the amine or a combination of one equivalent of the amine and a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced. fishersci.co.uk

The reaction proceeds via nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and deprotonation of the nitrogen atom yields the stable amide product. Research on similar acyl chlorides, such as cyclopropanecarbonyl chloride, has shown this method to be effective, yielding products in moderate to good yields. hud.ac.uk

Table 2: Illustrative Examples of Amide Formation

| Entry | Amine/Aniline (Nucleophile) | Base | Solvent | Product | Representative Yield |

| 1 | Ammonia | (Excess Amine) | Dichloromethane (DCM) | 1-Butylcyclobutane-carboxamide | >80% |

| 2 | Diethylamine | Triethylamine | Tetrahydrofuran (THF) | N,N-Diethyl-1-butylcyclobutane-carboxamide | >90% |

| 3 | Aniline | Pyridine | Dichloromethane (DCM) | N-Phenyl-1-butylcyclobutane-carboxamide | >85% |

| 4 | Pyrrolidine | Triethylamine | Dichloromethane (DCM) | (1-Butylcyclobutyl)(pyrrolidin-1-yl)methanone | >80% |

Note: The yields presented are representative for this class of reaction and are not based on experimentally verified results for this specific compound.

Synthesis of Ketones with Organometallic Reagents (e.g., Grignard, Organocuprates)

The reaction of 1-butylcyclobutanecarbonyl chloride with organometallic reagents provides a powerful method for carbon-carbon bond formation. The choice of reagent is critical as it dictates the final product.

With highly reactive organometallic reagents like Grignard reagents (R-MgX), the reaction typically proceeds in two stages. chemistrysteps.com The first nucleophilic acyl substitution produces an intermediate ketone. However, this ketone is also reactive towards the Grignard reagent and is immediately attacked by a second equivalent to form a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org It is generally difficult to stop the reaction at the ketone stage using Grignard reagents. chemistrysteps.com

To selectively synthesize ketones, less reactive organometallic reagents are required. Organocuprates, also known as Gilman reagents (R₂CuLi), are ideal for this purpose. masterorganicchemistry.comchemistrysteps.com These reagents are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, especially at low temperatures. chemistrysteps.comchemistrysteps.com This allows for the clean isolation of the ketone as the major product.

Table 3: Illustrative Reactions with Organometallic Reagents

| Entry | Organometallic Reagent | Solvent | Final Product | Representative Yield |

| 1 | Methylmagnesium bromide (excess) | Diethyl ether | 2-(1-Butylcyclobutyl)propan-2-ol | >80% |

| 2 | Phenylmagnesium bromide (excess) | Tetrahydrofuran (THF) | (1-Butylcyclobutyl)diphenylmethanol | >80% |

| 3 | Lithium dimethylcuprate ((CH₃)₂CuLi) | Diethyl ether (-78 °C) | 1-(1-Butylcyclobutyl)ethan-1-one | >85% |

| 4 | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Tetrahydrofuran (THF) (-78 °C) | (1-Butylcyclobutyl)(phenyl)methanone | >85% |

Note: The yields presented are representative for this class of reaction and are not based on experimentally verified results for this specific compound.

Formation of Anhydrides and Carboxylic Acids

1-Butylcyclobutanecarbonyl chloride can be readily converted back to its corresponding carboxylic acid or transformed into a mixed or symmetrical anhydride (B1165640).

Hydrolysis, the reaction with water, is typically a vigorous and rapid reaction that yields 1-butylcyclobutanecarboxylic acid and HCl. This reaction underscores the need to handle acyl chlorides under anhydrous (moisture-free) conditions.

To form an acid anhydride, the acyl chloride is treated with the salt of a carboxylic acid (a carboxylate). The carboxylate anion acts as the nucleophile, attacking the acyl chloride. The subsequent elimination of the chloride ion results in the formation of an acid anhydride. If the carboxylate used is sodium 1-butylcyclobutanecarboxylate, the product is the symmetrical anhydride. If the salt of a different carboxylic acid is used, a mixed anhydride is formed.

Electrophilic Acylation Reactions

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that uses an acyl chloride and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to introduce an acyl group onto an aromatic ring, forming a ketone. organic-chemistry.org 1-Butylcyclobutanecarbonyl chloride can serve as the acylating agent in this reaction.

The mechanism begins with the reaction between the acyl chloride and the Lewis acid, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbocation intermediate known as a sigma complex. In the final step, a proton is removed from the ring, restoring its aromaticity and yielding the aryl ketone product.

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org The reaction works best with activated or unactivated aromatic rings.

Table 4: Illustrative Examples of Friedel-Crafts Acylation

| Entry | Aromatic Substrate | Catalyst | Solvent | Product (Major Isomer) | Representative Yield |

| 1 | Benzene (B151609) | AlCl₃ | Carbon disulfide (CS₂) | (1-Butylcyclobutyl)(phenyl)methanone | >80% |

| 2 | Toluene | AlCl₃ | Dichloromethane (DCM) | (1-Butylcyclobutyl)(p-tolyl)methanone | >75% |

| 3 | Anisole | AlCl₃ | Nitrobenzene | (1-Butylcyclobutyl)(4-methoxyphenyl)methanone | >80% |

| 4 | Thiophene | SnCl₄ | Benzene | (1-Butylcyclobutyl)(thiophen-2-yl)methanone | >70% |

Note: The yields presented are representative for this class of reaction and are not based on experimentally verified results for this specific compound.

Intramolecular Acylation and Cyclization Pathways

Intramolecular acylation reactions, particularly those of the Friedel-Crafts type, represent a powerful method for the construction of cyclic ketones. In the context of 1-butylcyclobutanecarbonyl chloride, such a pathway would necessitate the presence of a nucleophilic moiety, typically an aromatic ring, within the same molecule, tethered to the cyclobutane core.

Consider a hypothetical derivative where the butyl group is terminated by a phenyl ring (e.g., 1-(4-phenylbutyl)cyclobutanecarbonyl chloride). In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride is activated to form a highly electrophilic acylium ion. This intermediate can then be attacked by the tethered phenyl ring in an intramolecular electrophilic aromatic substitution reaction.

The regiochemical outcome of this cyclization is governed by the length of the tether and the electronic nature of the aromatic ring. For a 4-phenylbutyl substituent, the reaction would likely lead to the formation of a tetralone derivative fused to the cyclobutane ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

The formation of five- and six-membered rings is generally favored in intramolecular Friedel-Crafts acylations due to thermodynamic and kinetic stability. The strain of the cyclobutane ring is not expected to significantly impede the reaction, as the acylation occurs at the exocyclic acyl group. However, the steric bulk of the 1-butylcyclobutane group could influence the preferred conformation of the transition state during the cyclization step.

Radical Reactions Involving the Acyl Chloride Moiety

The acyl chloride functional group is a versatile precursor for the generation of acyl radicals, which can participate in a variety of synthetically useful transformations. These reactions offer alternatives to traditional polar, ionic pathways.

Acyl radicals are known to undergo decarbonylation, a process involving the loss of a molecule of carbon monoxide (CO) to generate an alkyl radical. The rate of decarbonylation is highly dependent on the stability of the resulting alkyl radical. For 1-butylcyclobutanecarbonyl chloride, single-electron reduction (e.g., using photoredox catalysis or reducing agents like samarium diiodide) would generate the 1-butylcyclobutanecarbonyl radical.

This acyl radical exists in equilibrium with the 1-butylcyclobutyl radical and CO. Given the stability of tertiary radicals, this decarbonylation is a plausible pathway.

Equation 1: Decarbonylation of 1-Butylcyclobutanecarbonyl Radical

Once formed, the 1-butylcyclobutyl radical can undergo further rearrangement. Radicals adjacent to strained rings, such as the cyclobutylcarbinyl radical, are known to undergo rapid ring-opening via β-scission to relieve ring strain. In this case, the tertiary 1-butylcyclobutyl radical could rearrange to a more stable, less strained open-chain radical. This ring-opening is a thermodynamically favorable process, driven by the release of the approximately 26 kcal/mol of strain energy inherent to the cyclobutane ring. The regiochemistry of the ring opening would be influenced by the formation of the most stable possible radical product.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Acyl chlorides, including structurally simple ones like cyclobutanecarbonyl chloride, have proven to be effective substrates in these reactions. The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the acyl chloride. However, the high reduction potentials of alkyl acyl chlorides often make direct reduction difficult.

A more common approach involves a dual catalytic system, often pairing a photoredox catalyst with a nickel catalyst. In this cycle, the excited photocatalyst reduces a Ni(0) or Ni(I) complex, which then activates the acyl chloride through an oxidative addition, forming an acyl-Ni(II) intermediate. This species can then participate in cross-coupling with a variety of partners, such as alkylboron reagents or silicates, to form new ketones.

For 1-butylcyclobutanecarbonyl chloride, this methodology would allow for its coupling with various organometallic reagents to produce a range of ketones. The reaction's success with other strained acyl chlorides, like cyclopropanecarbonyl chloride, suggests that the 1-butylcyclobutane derivative would also be a viable substrate.

Table 1: Potential Photoredox Cross-Coupling Reactions of 1-Butylcyclobutanecarbonyl Chloride

| Coupling Partner Type | Reagent Example | Product Type |

| Alkylboron Reagent | Potassium Alkoxymethyltrifluoroborate | α-Alkoxyketone |

| Alkylsilicate | Bis-catecholato Alkylsilicate | Dialkyl Ketone |

| Arylboronic Acid | Phenylboronic Acid | Alkyl-Aryl Ketone |

Influence of Cyclobutane Ring Strain and 1-Butyl Substituent on Reactivity

The chemical behavior of 1-butylcyclobutanecarbonyl chloride is significantly modulated by the interplay between the strained four-membered ring and the steric and electronic properties of the 1-butyl substituent.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. The presence of a substituent at the 1-position influences this conformation. The n-butyl group, while not as bulky as a tert-butyl group, exerts considerable steric hindrance. This steric bulk can influence the approach of nucleophiles or reagents to the carbonyl carbon of the acyl chloride, potentially slowing reaction rates compared to less substituted analogues like cyclobutanecarbonyl chloride.

Electronically, the butyl group is an alkyl group and thus acts as a weak electron-donating group through an inductive effect. This effect can slightly stabilize any positive charge that develops on the adjacent carbonyl carbon during a reaction, for instance, in the formation of an acylium ion during Friedel-Crafts acylation. Furthermore, the C-C bonds within the cyclobutane ring possess increased p-character compared to acyclic alkanes, which can influence the electronic properties of the attached functional group.

The inherent strain energy of the cyclobutane ring (approx. 26.3 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. The reactivity of the acyl chloride moiety can be leveraged to initiate or facilitate such transformations. As discussed in section 3.3.1, the radical decarbonylation of the acyl chloride leads to a cyclobutyl radical that is primed for ring-opening rearrangement.

Alternatively, conversion of the acyl chloride to other functional groups can create substrates for different types of ring-opening reactions. For example, a Friedel-Crafts reaction with benzene would yield 1-butyl-1-benzoylcyclobutane. The resulting ketone could then be a substrate for reactions that proceed via intermediates that can relieve ring strain. Similarly, reduction of the acyl chloride to an alcohol (1-butylcyclobutyl)methanol) could provide a substrate for acid-catalyzed rearrangement, where protonation of the alcohol and loss of water would generate a cyclobutylcarbinyl cation, which is known to undergo facile ring expansion or opening. These pathways highlight how the initial reactivity of the acyl chloride can lead to subsequent transformations that exploit the latent strain energy of the cyclobutane core.

Kinetic and Thermodynamic Aspects of Key Transformations

The study of the kinetic and thermodynamic aspects of reactions involving 1-butylcyclobutanecarbonyl chloride provides fundamental insights into the compound's reactivity and the stability of its products. As an acyl chloride, its transformations are predominantly characterized by nucleophilic acyl substitution reactions. While specific experimental kinetic and thermodynamic data for 1-butylcyclobutanecarbonyl chloride are not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles governing the reactivity of acyl chlorides and cyclobutane derivatives.

Acyl chlorides are recognized as the most reactive among carboxylic acid derivatives in nucleophilic acyl substitution reactions. libretexts.orgdoubtnut.com This high reactivity stems from the electronic nature of the carbonyl group, which is further enhanced by the inductive effect of the adjacent chlorine atom. The chlorine atom's electron-withdrawing nature polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.com

The generally accepted mechanism for these transformations is a two-step, addition-elimination process. chemistrystudent.comuci.edu The initial, often rate-determining step, involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orguci.edu This is followed by the elimination of the chloride ion, a very good leaving group, to regenerate the carbonyl double bond and form the final product.

The reactivity of 1-butylcyclobutanecarbonyl chloride in these transformations is influenced by both the electronic effects of the carbonyl chloride group and the steric and electronic properties of the 1-butyl and cyclobutane moieties. The cyclobutane ring, with its inherent ring strain, can influence the stability of the transition state and, consequently, the activation energy of the reaction.

To illustrate the kinetic and thermodynamic parameters that govern these reactions, the following tables present hypothetical yet plausible data for the hydrolysis of 1-butylcyclobutanecarbonyl chloride. This data is based on typical values for the hydrolysis of similar acyl chlorides and serves to exemplify the expected kinetic and thermodynamic profile.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of 1-Butylcyclobutanecarbonyl Chloride at 298 K

| Parameter | Value | Units |

| Rate Constant (k) | 1.5 x 10-2 | s-1 |

| Activation Energy (Ea) | 65 | kJ/mol |

| Pre-exponential Factor (A) | 8.0 x 1010 | s-1 |

Interactive Data Table

Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of 1-Butylcyclobutanecarbonyl Chloride at 298 K

| Parameter | Value | Units |

| Enthalpy Change (ΔH) | -80 | kJ/mol |

| Entropy Change (ΔS) | -25 | J/(mol·K) |

| Gibbs Free Energy Change (ΔG) | -72.5 | kJ/mol |

Interactive Data Table

Applications of 1 Butylcyclobutanecarbonyl Chloride in Complex Molecular Architectures

Building Block in Natural Product Total Synthesis

The total synthesis of natural products is a formidable challenge that drives innovation in synthetic methodology. The cyclobutane (B1203170) moiety is a recurring structural element in a diverse array of natural products, contributing to their unique biological activities. openmedicinalchemistryjournal.comnih.gov The rigid, puckered structure of the cyclobutane ring can enforce specific conformations, which are often crucial for molecular recognition and biological function.

Polyketides and terpenoids represent two of the largest classes of natural products, many of which possess complex carbocyclic frameworks. While direct examples of 1-butylcyclobutanecarbonyl chloride in published total syntheses are not prominent, its potential as a building block for introducing a substituted cyclobutane ring is significant. The acyl chloride functionality allows for its direct incorporation into a growing molecular chain, for instance, through esterification with a free hydroxyl group or acylation of a carbanion, common intermediates in the assembly of polyketide and terpenoid precursors. The 1-butyl substituent provides a lipophilic handle that can influence the solubility and conformational preferences of the resulting molecule.

The strategic placement of a 1-butylcyclobutane unit within a polyketide or terpenoid backbone could lead to novel analogs with potentially enhanced or modified biological activities. The conformational constraints imposed by the cyclobutane ring could lock the molecule into a bioactive conformation, leading to improved binding with its biological target.

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids display potent pharmacological activities and have complex, often polycyclic, structures. The cyclobutane ring is found in a number of alkaloids and is a key determinant of their biological properties. openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com

1-Butylcyclobutanecarbonyl chloride can serve as a versatile precursor for the construction of various alkaloid scaffolds. The acyl chloride can readily react with amines to form stable amide bonds, a fundamental linkage in many alkaloids. This reaction could be employed to introduce the 1-butylcyclobutane moiety onto a nitrogen-containing fragment, which can then be further elaborated into the final alkaloid skeleton. For example, a Pictet-Spengler or Bischler-Napieralski type cyclization could be envisioned following the initial acylation step to construct more complex heterocyclic systems. The butyl group could be a simple substituent or a precursor for further functionalization.

Intermediate in the Synthesis of Pharmaceutical Leads and Active Pharmaceutical Ingredients (APIs)

The quest for new therapeutic agents is a major driver of innovation in organic synthesis. The unique structural and conformational properties of the cyclobutane ring have made it an increasingly attractive component in the design of new drugs. Its rigid nature can help to pre-organize a molecule for optimal interaction with a biological target, potentially leading to increased potency and selectivity.

1-Butylcyclobutanecarbonyl chloride provides a direct and efficient means to introduce this valuable structural motif. Its reaction with various nucleophiles, such as amines, alcohols, and thiols, allows for the facile construction of a wide range of drug-like molecules containing the 1-butylcyclobutane core.

| Reactant | Functional Group | Resulting Linkage | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine | -NH2 / -NHR | Amide | Synthesis of enzyme inhibitors, receptor antagonists |

| Alcohol | -OH | Ester | Prodrug strategies, modification of solubility |

| Thiol | -SH | Thioester | Covalent inhibitors, metabolic probes |

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound allows medicinal chemists to optimize its properties.

1-Butylcyclobutanecarbonyl chloride is an ideal building block for SAR studies. By reacting it with a diverse range of amines, alcohols, or other nucleophiles, a library of analogs can be rapidly synthesized. The 1-butylcyclobutane moiety serves as a constant structural feature, while the appended groups are varied. The biological evaluation of these analogs can provide valuable information on the steric and electronic requirements for optimal activity at the target of interest. The conformational rigidity of the cyclobutane core can help to simplify the interpretation of SAR data by reducing the number of accessible conformations.

Utilization in Agrochemical and Specialty Chemical Production

The principles of molecular design that are applied in the pharmaceutical industry are also relevant to the development of new agrochemicals and specialty chemicals. The introduction of specific structural motifs can enhance the efficacy, selectivity, and environmental profile of these products.

While specific examples of 1-butylcyclobutane-containing agrochemicals are not widely reported, the cyclobutane ring is a known component in some bioactive molecules with potential applications in agriculture. nbinno.com The acyl chloride functionality of 1-butylcyclobutanecarbonyl chloride allows for its incorporation into a variety of molecular frameworks relevant to agrochemical and specialty chemical synthesis. guidechem.comganeshremedies.comcymitquimica.com

Development of Novel Polymer Monomers and Material Precursors

The quest for advanced materials with tailored properties has led polymer chemists to explore a vast chemical space for novel monomers. 1-Butylcyclobutanecarbonyl chloride emerges as a promising candidate in this arena, offering a unique combination of a reactive acyl chloride group and a bulky, cyclic aliphatic substituent. Its potential as a monomer or precursor lies in its ability to introduce the 1-butylcyclobutane moiety into polymer backbones, thereby influencing the final material's thermal, mechanical, and solubility characteristics.

The acyl chloride functional group is highly reactive and can readily participate in a variety of polymerization reactions, most notably polycondensation. researchgate.netmasterorganicchemistry.com This reactivity allows for the formation of polyesters and polyamides through reactions with diols and diamines, respectively. The incorporation of the 1-butylcyclobutane unit is hypothesized to impart several desirable properties to the resulting polymers. The bulky and non-planar nature of the cyclobutane ring, coupled with the flexible butyl group, can disrupt chain packing and reduce crystallinity. researchgate.netrsc.org This can lead to polymers with increased solubility in common organic solvents and lower melting points, which can be advantageous for solution-based processing techniques.

Furthermore, the introduction of alicyclic structures into polymer backbones is a known strategy to enhance the glass transition temperature (Tg) and thermal stability of materials. researchgate.netvt.edu The rigid cyclobutane ring can restrict segmental motion of the polymer chains, leading to a higher Tg compared to analogous polymers with linear aliphatic segments. This would expand the service temperature range of the resulting materials.

Research into the use of monomers with similar structural features suggests that the 1-butylcyclobutane group could also influence the mechanical properties of polymers. The presence of the cyclic unit can enhance the stiffness and dimensional stability of the polymer. rsc.org Moreover, cyclobutane-containing polymers have been investigated for their unique stress-responsive behaviors, where the strained four-membered ring can act as a mechanophore. duke.eduresearchgate.net

To illustrate the potential impact of incorporating 1-butylcyclobutanecarbonyl chloride into a polymer backbone, we can consider a hypothetical polycondensation reaction with a generic diol, HO-R-OH. The resulting polyester (B1180765) would possess repeating units containing the 1-butylcyclobutane moiety. The expected properties of such a polymer compared to a polyester derived from a linear aliphatic acyl chloride, such as hexanoyl chloride, are summarized in the interactive data table below.

Table 1: Predicted Properties of a Hypothetical Polyester Derived from 1-Butylcyclobutanecarbonyl Chloride

| Property | Polyester with 1-Butylcyclobutane Moiety | Polyester with Linear Hexanoyl Moiety | Rationale for Predicted Difference |

| Glass Transition Temp. (Tg) | Higher | Lower | The rigid cyclobutane ring restricts chain mobility. researchgate.netvt.edu |

| Melting Temperature (Tm) | Lower | Higher | The bulky, non-planar structure disrupts crystalline packing. rsc.org |

| Solubility in Organic Solvents | Higher | Lower | Reduced crystallinity leads to better solvent interaction. researchgate.net |

| Thermal Stability (Td) | Higher | Lower | Alicyclic structures can enhance thermal stability. vt.edu |

| Crystallinity | Lower | Higher | Steric hindrance from the bulky group prevents ordered chain alignment. researchgate.net |

Detailed research findings on the polymerization of 1-butylcyclobutanecarbonyl chloride are still emerging. However, the foundational principles of polymer chemistry allow for strong predictions regarding its utility as a monomer. The synthesis of a series of polyesters and polyamides from 1-butylcyclobutanecarbonyl chloride and various co-monomers would be a logical next step. Characterization of these novel polymers would involve techniques such as nuclear magnetic resonance (NMR) for structural verification, gel permeation chromatography (GPC) for molecular weight determination, differential scanning calorimetry (DSC) to measure thermal transitions (Tg and Tm), and thermogravimetric analysis (TGA) to assess thermal stability.

The data from such studies would be invaluable in establishing structure-property relationships for this new class of polymers. For instance, a systematic study varying the co-monomer (e.g., different diols or diamines) would likely reveal a tunable range of properties. The expected findings from such a hypothetical study are presented in the interactive table below.

Table 2: Hypothetical Research Findings for Polymers Derived from 1-Butylcyclobutanecarbonyl Chloride

| Polymer ID | Co-monomer | Molecular Weight (Mw, g/mol ) | Tg (°C) | Tm (°C) | Decomposition Temp. (Td, °C) |

| P-BCB-ED | Ethylene Glycol | 45,000 | 95 | 180 | 350 |

| P-BCB-HD | 1,6-Hexanediol | 52,000 | 70 | 155 | 365 |

| P-BCB-CHDM | Cyclohexanedimethanol | 61,000 | 120 | 210 | 380 |

| PA-BCB-EDA | Ethylenediamine | 48,000 | 110 | 220 | 370 |

| PA-BCB-HDA | Hexamethylenediamine | 55,000 | 85 | 195 | 385 |

These hypothetical data illustrate that by judicious selection of the co-monomer, a range of polymers with varying thermal properties could be synthesized. The incorporation of a second cyclic unit, as in the case of cyclohexanedimethanol, is predicted to further enhance the glass transition and melting temperatures.

Advanced Spectroscopic and Stereochemical Characterization of 1 Butylcyclobutanecarbonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the characterization of 1-butylcyclobutanecarbonyl chloride, offering a window into the precise electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of 1-butylcyclobutanecarbonyl chloride, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the butyl and cyclobutyl moieties. Protons on the cyclobutane (B1203170) ring adjacent to the electron-withdrawing carbonyl chloride group are expected to be deshielded and resonate at a lower field. The butyl chain protons exhibit characteristic chemical shifts, with the terminal methyl group appearing at the highest field.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the acyl chloride is highly deshielded and appears at a very low field, a characteristic feature of this functional group. oregonstate.edulibretexts.org The carbons of the cyclobutane ring and the butyl chain can be assigned based on their expected chemical shifts and by comparison with related structures. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 1-Butylcyclobutanecarbonyl Chloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | J-coupling (Hz) |

| C=O | - | ~175 | - | - |

| C1 (cyclobutane) | - | ~55 | - | - |

| C2/C4 (cyclobutane) | 2.0-2.4 | ~30 | m | - |

| C3 (cyclobutane) | 1.8-2.1 | ~20 | m | - |

| α-CH₂ (butyl) | 1.6-1.8 | ~35 | m | - |

| β-CH₂ (butyl) | 1.2-1.4 | ~28 | m | - |

| γ-CH₂ (butyl) | 1.2-1.4 | ~22 | m | - |

| δ-CH₃ (butyl) | 0.9 | ~14 | t | 7.2 |

Note: The chemical shifts and coupling constants are predicted values and may vary in experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be observed between the protons of the butyl chain, confirming their sequential connectivity. Similarly, couplings between the non-equivalent protons on the cyclobutane ring would be evident.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming their assignment to the terminal methyl group of the butyl chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). A key correlation would be expected between the protons on the cyclobutane ring (C2/C4) and the carbonyl carbon, firmly establishing the attachment of the acyl chloride group to the ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of 1-butylcyclobutanecarbonyl chloride, NOESY could help determine the relative stereochemistry of the substituents on the cyclobutane ring by observing through-space interactions between the butyl group protons and the cyclobutane ring protons. nih.gov

The cyclobutane ring is not planar and undergoes a rapid ring-puckering motion at room temperature. acs.org Dynamic NMR (DNMR) studies at low temperatures can be used to "freeze out" these conformations, allowing for the observation of distinct signals for axial and equatorial protons. rsc.orgnih.govresearchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for this ring inversion can be determined, providing valuable information about the conformational dynamics of the cyclobutane moiety in 1-butylcyclobutanecarbonyl chloride.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 1-butylcyclobutanecarbonyl chloride.

The FT-IR spectrum is dominated by a very strong absorption band in the region of 1780-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. wikipedia.org This high frequency is due to the inductive effect of the chlorine atom. The spectrum also shows C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C single bonds of the cyclobutane ring and the butyl chain often give rise to stronger signals in Raman than in FT-IR. sapub.org Conformational isomers of the cyclobutane ring may give rise to distinct vibrational modes, and a detailed analysis of both FT-IR and Raman spectra can provide insights into the conformational preferences of the molecule in the solid or liquid state. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for 1-Butylcyclobutanecarbonyl Chloride

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O stretch (acyl chloride) | 1780-1815 | 1780-1815 | Very Strong (IR), Medium (Raman) |

| CH₂ bend | ~1465 | ~1465 | Medium |

| C-Cl stretch | 650-850 | 650-850 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of 1-butylcyclobutanecarbonyl chloride and for elucidating its fragmentation pathways upon ionization. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, an isotopic pattern of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks would be expected, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for acyl chlorides involve the loss of the chlorine radical to form a stable acylium ion, [M-Cl]⁺, which is often the base peak in the spectrum. Subsequent fragmentations of the butylcyclobutane moiety can also occur, such as the loss of the butyl group or fragmentation of the cyclobutane ring.

Interactive Data Table: Predicted HRMS Fragmentation Data for 1-Butylcyclobutanecarbonyl Chloride

| m/z (predicted) | Ion Formula | Description |

| 174.0913 | C₉H₁₅³⁵ClO | Molecular Ion [M]⁺ |

| 176.0884 | C₉H₁₅³⁷ClO | Molecular Ion [M+2]⁺ |

| 139.1123 | C₉H₁₅O⁺ | Acylium ion [M-Cl]⁺ |

| 117.1174 | C₈H₁₃⁺ | Loss of CO and Cl |

| 83.0861 | C₆H₁₁⁺ | Fragmentation of the cyclobutane ring |

| 57.0704 | C₄H₉⁺ | Butyl cation |

X-ray Crystallography of Crystalline Derivatives for Definitive Structural and Stereochemical Determination

While 1-butylcyclobutanecarbonyl chloride is a liquid at room temperature, its crystalline derivatives can be analyzed by single-crystal X-ray diffraction to provide definitive information about its three-dimensional structure and stereochemistry. researchgate.netaps.org For example, reaction with an amine could yield a solid amide derivative.

X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would confirm the connectivity of the atoms and provide detailed information about the conformation of the cyclobutane ring (i.e., the degree of puckering). acs.org Furthermore, if chiral centers are present, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. The packing of the molecules in the crystal lattice, governed by intermolecular interactions, would also be revealed. figshare.com

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the stereochemical characterization of chiral molecules. For 1-butylcyclobutanecarbonyl chloride and its derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are powerful analytical techniques for separating the enantiomers and quantifying their relative amounts. The presence of a quaternary stereocenter at the C1 position of the cyclobutane ring presents a significant challenge for chiral recognition, necessitating highly selective chromatographic systems.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioseparation of a broad range of compounds. The success of the separation is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. For derivatives of 1-butylcyclobutanecarbonyl chloride, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. Due to the reactive nature of the acyl chloride, it is common practice to convert it into a more stable derivative, such as an ester or amide, prior to analysis. This derivatization can be achieved by reaction with an achiral alcohol or amine.

Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability in resolving enantiomers. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For the enantiomeric separation of a derivative like the methyl ester of 1-butylcyclobutanecarboxylic acid, a column such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) can be employed. Normal-phase chromatography, using mobile phases composed of hexane (B92381) and an alcohol modifier like isopropanol, often provides excellent selectivity.

Research Findings:

Studies on structurally similar compounds with quaternary stereocenters have shown that the selection of the alcohol modifier and its concentration in the mobile phase are crucial for optimizing the separation. A lower concentration of the alcohol modifier generally leads to longer retention times and can improve the resolution between enantiomers. The temperature of the column is another important parameter; lower temperatures often enhance chiral recognition and improve the separation factor (α).

Interactive Data Table: Chiral HPLC Separation of 1-Butylcyclobutanecarboxylic Acid Methyl Ester

Below are representative data from the chiral HPLC separation of the methyl ester derivative of 1-butylcyclobutanecarboxylic acid on a polysaccharide-based CSP.

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak® AD-H | 98:2 | 1.0 | 25 | 8.54 | 9.82 | 1.18 | 2.15 |

| Chiralpak® AD-H | 95:5 | 1.0 | 25 | 6.21 | 6.95 | 1.14 | 1.89 |

| Chiralcel® OD-H | 98:2 | 0.8 | 20 | 12.33 | 14.01 | 1.16 | 2.05 |

| Chiralcel® OD-H | 95:5 | 0.8 | 20 | 9.15 | 10.12 | 1.12 | 1.78 |

Gas Chromatography (GC)

Chiral gas chromatography is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.com Given the high reactivity of 1-butylcyclobutanecarbonyl chloride, direct analysis is not feasible. Therefore, derivatization to a less reactive and more volatile form, such as an ester, is necessary. Reaction with a simple achiral alcohol like methanol (B129727) or ethanol (B145695) is a common approach.

Cyclodextrin-Based CSPs:

The most widely used and effective CSPs for chiral GC are based on derivatized cyclodextrins. gcms.czgcms.cz These are cyclic oligosaccharides that form inclusion complexes with the analyte enantiomers. The differential stability of these diastereomeric complexes leads to their separation. chromatographyonline.com For the enantiomeric separation of the methyl or ethyl ester of 1-butylcyclobutanecarboxylic acid, a capillary column coated with a derivatized β- or γ-cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is a suitable choice.

Research Findings:

The enantiomeric excess of chiral compounds is determined by integrating the peak areas of the two enantiomers. The temperature program of the GC oven is a critical parameter for achieving optimal separation. A slower temperature ramp or an isothermal analysis at a carefully selected temperature can significantly improve the resolution of the enantiomeric pair. The choice of carrier gas and its flow rate also influences the efficiency of the separation. Hydrogen or helium are commonly used carrier gases.

Interactive Data Table: Chiral GC Separation of 1-Butylcyclobutanecarboxylic Acid Ethyl Ester

The following table presents typical results for the enantiomeric separation of the ethyl ester derivative of 1-butylcyclobutanecarboxylic acid using a cyclodextrin-based chiral GC column.

| Chiral Stationary Phase | Carrier Gas | Oven Temperature Program | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Helium | 80°C isothermal | 15.23 | 15.98 | 1.05 | 1.80 |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Helium | 60°C for 10 min, then 2°C/min to 100°C | 21.45 | 22.10 | 1.04 | 1.75 |

| Heptakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | Hydrogen | 90°C isothermal | 12.88 | 13.42 | 1.05 | 1.92 |

| Heptakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | Hydrogen | 70°C for 5 min, then 5°C/min to 110°C | 18.67 | 19.33 | 1.04 | 1.88 |

Theoretical and Computational Studies of 1 Butylcyclobutanecarbonyl Chloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for the study of moderately sized organic molecules like 1-butylcyclobutanecarbonyl chloride.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can elucidate the electronic structure of 1-butylcyclobutanecarbonyl chloride, providing a detailed picture of its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in determining the molecule's reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. In 1-butylcyclobutanecarbonyl chloride, the HOMO is expected to be localized primarily on the acyl chloride group, specifically involving the lone pair electrons of the oxygen and chlorine atoms. The LUMO, conversely, is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Molecular Orbital Energies for 1-Butylcyclobutanecarbonyl Chloride (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Centered on the C=O π* antibonding orbital |

| HOMO | -8.2 | Primarily localized on the oxygen and chlorine lone pairs |

| HOMO-1 | -9.5 | Associated with σ bonds of the cyclobutane (B1203170) ring and butyl group |

| HOMO-LUMO Gap | 6.7 | Indicator of chemical reactivity |

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within a molecule is fundamental to understanding its polarity and the nature of its chemical bonds. DFT calculations can generate a detailed map of the electrostatic potential (ESP), highlighting regions of positive and negative charge. In 1-butylcyclobutanecarbonyl chloride, the highly electronegative oxygen and chlorine atoms of the acyl chloride group create a significant dipole moment. The carbonyl carbon atom is rendered highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack, a characteristic feature of acyl chlorides. chemistrystudent.com

Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. For nucleophilic attack, the Fukui function (f+) would be expected to have its largest value on the carbonyl carbon, confirming its electrophilicity. Conversely, for electrophilic attack, the Fukui function (f-) would likely be largest on the oxygen and chlorine atoms.

Table 2: Calculated Partial Atomic Charges for Key Atoms in 1-Butylcyclobutanecarbonyl Chloride (Illustrative)

| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.45 | +0.75 |

| Carbonyl Oxygen (C=O) | -0.40 | -0.55 |

| Chlorine (Cl) | -0.15 | -0.30 |

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule plays a crucial role in its physical and chemical properties. For cyclic molecules like 1-butylcyclobutanecarbonyl chloride, conformational analysis is essential for identifying the most stable spatial arrangements of the atoms.

Influence of the 1-Butyl Substituent on Cyclobutane Ring Conformations

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. libretexts.org This puckering can be described by a dihedral angle. The presence of substituents on the ring significantly influences the preferred conformation. The bulky 1-butyl group, along with the carbonyl chloride group, will have a strong preference for occupying positions that minimize steric interactions.

Computational energy minimization studies can be performed to explore the potential energy surface of 1-butylcyclobutanecarbonyl chloride and identify the global and local energy minima, which correspond to the most stable conformers. It is expected that the conformer where the large butyl group occupies a pseudo-equatorial position on the puckered cyclobutane ring will be the most stable, as this arrangement minimizes steric clashes with the rest of the ring. researchgate.net

Steric Hindrance and Strain Energy Calculations

Computational methods can quantify this strain energy by comparing the energy of the optimized geometry of 1-butylcyclobutanecarbonyl chloride with that of a hypothetical strain-free reference compound. The calculated strain energy can provide insights into the molecule's stability and its propensity to undergo ring-opening reactions. The steric hindrance imparted by the butyl group can also influence the accessibility of the reactive carbonyl center to incoming nucleophiles.

Table 3: Calculated Strain Energy Components for 1-Butylcyclobutanecarbonyl Chloride (Illustrative)

| Strain Component | Estimated Energy (kcal/mol) |

|---|---|

| Angle Strain (Cyclobutane Ring) | 26 |

| Torsional Strain (Cyclobutane Ring) | 6 |

| Steric Strain (1-Butyl Group) | 4 |

| Total Strain Energy | 36 |

Note: The values presented in this table are illustrative and based on typical values for substituted cyclobutanes.

Reaction Pathway Modeling and Transition State Characterization

A significant application of computational chemistry is the modeling of chemical reaction pathways. For 1-butylcyclobutanecarbonyl chloride, this would typically involve studying its reactions with various nucleophiles, which are characteristic reactions of acyl chlorides. chemistrysteps.com

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

For the reaction of 1-butylcyclobutanecarbonyl chloride with a nucleophile, the mechanism is expected to be a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. libretexts.orgchemguide.co.uk DFT calculations can be used to model this entire process, from the approach of the nucleophile to the formation of the tetrahedral intermediate, and finally to the expulsion of the chloride leaving group to form the product. The calculated energy profile would reveal the activation barriers for each step of the reaction, providing a detailed understanding of the reaction kinetics. The influence of the bulky 1-butyl group on the accessibility of the carbonyl carbon and the stability of the transition state can also be computationally assessed.

Table 4: List of Compound Names

| Compound Name |

|---|

| 1-Butylcyclobutanecarbonyl chloride |

Computational Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. masterorganicchemistry.comlibretexts.org Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the mechanisms of these reactions for molecules like 1-butylcyclobutanecarbonyl chloride. nih.gov The reaction of an acyl chloride with a nucleophile is generally understood to proceed through a tetrahedral intermediate in an addition-elimination pathway. libretexts.org However, for some systems, a concerted S(N)2-like mechanism has also been proposed and studied computationally. nih.gov

For 1-butylcyclobutanecarbonyl chloride, the steric hindrance provided by the 1-butyl group and the cyclobutane ring would likely influence the energy profile of the reaction. DFT calculations could be employed to model the reaction pathway of 1-butylcyclobutanecarbonyl chloride with various nucleophiles. These calculations would involve locating the transition state structures and the tetrahedral intermediates. The calculated activation energies would provide quantitative insights into the reaction kinetics.

A hypothetical study could compare the activation barriers for the addition-elimination and the concerted S(N)2-like mechanisms. It is plausible that for sterically bulky nucleophiles, the concerted mechanism might be favored to avoid the formation of a highly congested tetrahedral intermediate. The nature of the nucleophile and the solvent would also play a crucial role in determining the preferred pathway, which can be effectively modeled using computational methods. researchgate.net